molecular formula C15H18N2O3 B8272123 1-Acetyl-Melatonin

1-Acetyl-Melatonin

Cat. No.: B8272123
M. Wt: 274.31 g/mol
InChI Key: FKVNLRYFXSFTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-Melatonin typically involves the acetylation of serotonin. The process begins with the conversion of serotonin to N-acetylserotonin through the action of the enzyme aralkylamine N-acetyltransferase. This intermediate is then methylated by acetylserotonin O-methyltransferase to produce melatonin .

Industrial Production Methods

Industrial production of melatonin often involves chemical synthesis starting from tryptophan, which is converted to serotonin and then to melatonin through the aforementioned enzymatic reactions. The process is optimized for large-scale production to meet the demand for melatonin supplements and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-Melatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Scientific Research Applications

Neuroscience Applications

1-Acetyl-Melatonin has been shown to enhance cognitive functions and memory consolidation. Recent studies indicate that this compound facilitates long-term memory performance in mice, suggesting its potential as a therapeutic agent for cognitive decline associated with aging.

Case Study: Memory Enhancement in Mice

  • A study demonstrated that administering this compound post-training significantly improved object recognition memory in young and middle-aged mice. The compound was found to cross the blood-brain barrier and was rapidly converted from melatonin in brain tissues, indicating its role in memory consolidation .

Oncology Applications

This compound exhibits promising antitumor properties. Research suggests that it can inhibit cancer cell proliferation and enhance the efficacy of chemotherapeutic agents.

Case Study: Anticancer Effects

  • In vitro studies have shown that this compound can reduce cell viability in melanoma cells and inhibit melanin production, which is crucial for skin cancer prevention. Additionally, it has been observed to enhance the effects of traditional chemotherapy by mitigating oxidative stress induced by treatment .

Agricultural Applications

In agricultural science, this compound is being explored for its role in enhancing plant resilience against environmental stressors.

Case Study: Cold Tolerance Induction

  • Research indicates that local application of melatonin can induce cold tolerance in plants, mediated by enhanced antioxidant enzyme activity and the expression of cold defense-related genes. This mechanism could be exploited to improve crop yields under adverse conditions .

Dermatological Applications

The compound is also being investigated for its effects on skin health, particularly in relation to pigmentation and cellular proliferation.

Case Study: Melanin Regulation

  • Studies have shown that this compound can reduce cell proliferation in human epidermal melanocytes and melanoma cells, suggesting its potential as an anti-melanogenic agent. This effect could be beneficial for treating hyperpigmentation disorders .

Mechanism of Action

The mechanism of action of 1-Acetyl-Melatonin involves its interaction with melatonin receptors (MT1 and MT2) in the brain. These receptors are G-protein-coupled receptors that, when activated, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in the modulation of various physiological processes, including sleep-wake cycles, mood regulation, and immune responses .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C15H18N2O3/c1-10(18)16-7-6-12-9-17(11(2)19)15-5-4-13(20-3)8-14(12)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)

InChI Key

FKVNLRYFXSFTOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Melatonin (126 mg) is dissolved in tetrahydrofuran (10 ml) in a 50 ml round-bottomed flask, sodium hydride (200 mg) is then added and the mixture is maintained at reflux (10 min). After cooling (0° C.), acetyl chloride is added and the mixture is kept stirring overnight (room temperature). After filtration and dilution (EtOAc), the organic phase is washed with water and then separated on a silica plate. N-[2-(1-Acetyl-5-methoxyindol-3-yl)ethyl]acetamide (1) is mainly obtained, along with a side product, N-[2-(1-acetyl-5-methoxyindol-3-yl)ethyl]diacetamide (10) (cf. Example 10).
Quantity
126 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

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